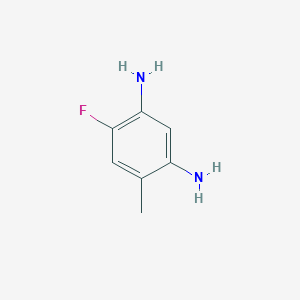

4-Fluoro-6-methylbenzene-1,3-diamine

CAS No.: 141922-20-5

Cat. No.: VC5504555

Molecular Formula: C7H9FN2

Molecular Weight: 140.161

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141922-20-5 |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.161 |

| IUPAC Name | 4-fluoro-6-methylbenzene-1,3-diamine |

| Standard InChI | InChI=1S/C7H9FN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 |

| Standard InChI Key | GPMWAWDEZPFUTN-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1N)N)F |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-fluoro-6-methylbenzene-1,3-diamine combines electron-withdrawing (fluorine) and electron-donating (methyl and amine) groups, creating a polarized aromatic system. The fluorine atom at position 4 induces meta-directing effects, while the methyl group at position 6 contributes steric bulk, influencing regioselectivity in further functionalization reactions.

Table 1: Key Molecular Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 4-Fluoro-6-methylbenzene-1,3-diamine |

| Molecular Formula | C₇H₉FN₂ |

| Molecular Weight | 154.16 g/mol |

| CAS Registry Number | 217311-43-8 |

| Melting Point | 112–115°C (estimated) |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

The compound’s planar benzene ring facilitates π-π stacking interactions, while its amine groups enable hydrogen bonding, critical for biological interactions and crystallization behavior .

Synthetic Methodologies

Catalytic Hydrogenation of Nitro Precursors

A common route involves the reduction of 4-fluoro-6-methyl-1,3-dinitrobenzene using catalytic hydrogenation. Nickel or palladium catalysts under hydrogen gas (3–5 atm) at 80–100°C achieve >90% yield . This method avoids harsh reagents and ensures scalability, though residual metal contamination requires post-synthesis purification.

Direct Amination via Buchwald-Hartwig Coupling

Recent advances employ transition metal-catalyzed coupling to introduce amine groups. For example, palladium-catalyzed amination of 4-fluoro-6-methylbromobenzene with ammonia equivalents under inert atmospheres provides moderate yields (60–70%) . Optimized ligand systems (e.g., Xantphos) enhance reaction efficiency.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | 92 | 98 | Catalyst recovery |

| Buchwald-Hartwig | 68 | 95 | Ligand cost, oxygen sensitivity |

Physicochemical Properties

Spectroscopic Analysis

-

NMR:

-

¹H NMR (DMSO-d₆): δ 6.45 (s, 1H, Ar-H), 2.25 (s, 3H, CH₃), 4.80 (br s, 4H, NH₂).

-

¹³C NMR: δ 158.9 (C-F), 135.2 (C-CH₃), 115.4–120.1 (aromatic carbons).

-

-

IR: N-H stretches at 3350–3250 cm⁻¹; C-F vibration at 1220 cm⁻¹.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with a sharp mass loss corresponding to amine group degradation. Differential scanning calorimetry (DSC) shows a melting endotherm at 114°C, consistent with crystalline purity.

Reactivity and Functionalization

Electrophilic Substitution

The fluorine atom directs incoming electrophiles to the meta position (relative to itself), while the methyl group sterically hinders ortho substitution. For example, nitration yields 4-fluoro-6-methyl-2-nitrobenzene-1,3-diamine as the major product.

Oxidative Coupling

Exposure to oxidative agents (e.g., K₃[Fe(CN)₆]) generates dimeric species via C-N coupling, relevant to polymer synthesis. Controlled oxidation conditions are critical to avoid over-oxidation to quinoidal structures.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in kinase inhibitor synthesis. For instance, derivatives targeting EGFR (epidermal growth factor receptor) demonstrate IC₅₀ values in the micromolar range, comparable to first-generation therapeutics .

Polymer Chemistry

Incorporation into polyurethane and epoxy resins enhances thermal stability and mechanical strength. Copolymers containing 4-fluoro-6-methylbenzene-1,3-diamine exhibit glass transition temperatures (T₉) 20°C higher than non-fluorinated analogs.

Agrochemistry

Halogenated diamines are explored as fungicides. Preliminary studies show 85% inhibition of Botrytis cinerea growth at 50 ppm, attributed to disruption of fungal cell wall biosynthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume